molecular formula C10H16O2 B6167252 4-(cyclopropylmethoxy)cyclohexan-1-one CAS No. 950772-41-5

4-(cyclopropylmethoxy)cyclohexan-1-one

Cat. No. B6167252
CAS RN: 950772-41-5
M. Wt: 168.2
InChI Key:
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Description

4-(Cyclopropylmethoxy)cyclohexan-1-one, also known as 4-CMC, is an organic compound with a wide range of applications in the scientific and medical fields. It is an analog of cyclohexanone and is commonly used for its ability to form cyclic ethers and other derivatives. 4-CMC is a versatile compound with a wide range of potential applications in synthesis, drug development, and medical research.

Scientific Research Applications

4-(cyclopropylmethoxy)cyclohexan-1-one has a wide range of applications in scientific research. It is commonly used in the synthesis of various cyclic ethers and other derivatives. It is also used in the synthesis of various organic compounds and can be used as a starting material for the synthesis of pharmaceuticals. In addition, 4-(cyclopropylmethoxy)cyclohexan-1-one is used in the synthesis of peptides and other macromolecules.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethoxy)cyclohexan-1-one is not fully understood. It is believed to be an inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters in the brain. 4-(cyclopropylmethoxy)cyclohexan-1-one may also act as a serotonin reuptake inhibitor, which could potentially lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(cyclopropylmethoxy)cyclohexan-1-one are not fully understood. However, it has been shown to have some effects on the central nervous system. In animal studies, 4-(cyclopropylmethoxy)cyclohexan-1-one has been found to have anxiolytic and antidepressant effects. It has also been found to have some effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

4-(cyclopropylmethoxy)cyclohexan-1-one has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and can be handled safely in the laboratory. However, 4-(cyclopropylmethoxy)cyclohexan-1-one is not soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 4-(cyclopropylmethoxy)cyclohexan-1-one. These include further studies on its mechanism of action, its effects on the central nervous system, and its potential therapeutic applications. Additionally, further research could explore the synthesis of new derivatives of 4-(cyclopropylmethoxy)cyclohexan-1-one and their potential applications. Additionally, research could explore the development of new methods of synthesis and purification of 4-(cyclopropylmethoxy)cyclohexan-1-one. Finally, research could explore the potential use of 4-(cyclopropylmethoxy)cyclohexan-1-one as a starting material for the synthesis of pharmaceuticals.

Synthesis Methods

4-(cyclopropylmethoxy)cyclohexan-1-one can be synthesized using a variety of methods. One of the most common methods is the reaction of cyclohexanone and cyclopropylmethanol in the presence of an acid catalyst. This reaction produces 4-(cyclopropylmethoxy)cyclohexan-1-one and cyclopropylmethylcyclohexanone as products. Other methods of synthesis involve the use of alkyl halides, alkyl bromides, and alkyl iodides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(cyclopropylmethoxy)cyclohexan-1-one involves the protection of cyclohexanone followed by the introduction of a cyclopropylmethoxy group. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Cyclohexanone", "Cyclopropylmethanol", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of cyclohexanone with acetic anhydride and sodium acetate in methanol to yield 1-acetoxy-cyclohexene", "Step 2: Addition of cyclopropylmethanol to 1-acetoxy-cyclohexene in the presence of hydrochloric acid to yield 4-(cyclopropylmethoxy)cyclohexan-1-ol", "Step 3: Oxidation of 4-(cyclopropylmethoxy)cyclohexan-1-ol with sodium hydroxide and hydrogen peroxide to yield 4-(cyclopropylmethoxy)cyclohexan-1-one", "Step 4: Deprotection of 4-(cyclopropylmethoxy)cyclohexan-1-one with hydrochloric acid and diethyl ether to yield the final product" ] }

CAS RN

950772-41-5

Product Name

4-(cyclopropylmethoxy)cyclohexan-1-one

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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